

In Vitro Activity of Basifungin (Aureobasidin A) Against *Candida albicans*: A Technical Guide

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Compound of Interest

Compound Name: *Basifungin*

Cat. No.: *B1667757*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of **Basifungin**, also known as Aureobasidin A (AbA), against the opportunistic fungal pathogen *Candida albicans*. The document synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms and workflows.

Quantitative Susceptibility Data

The in vitro efficacy of Aureobasidin A against *Candida albicans* has been evaluated in several studies, focusing on both planktonic cells and biofilms. The minimum inhibitory concentration (MIC) is a key metric for assessing antifungal activity.

Planktonic Cell Susceptibility

Aureobasidin A demonstrates potent activity against planktonic (free-floating) *C. albicans* cells. The following table summarizes MIC data from various studies.

Study Cohort	No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Clinical Candida species	92	Not Specified	1	1	[1]
Clinical Candida isolates	118	0.25 to ≥8	1	4	[2]
Fluconazole-Resistant C. albicans	Not Specified	4 to 0.12 (in combination with fluconazole)	Not Specified	Not Specified	[3] [4]
C. albicans ATCC 76615	1	Not Specified	Not Specified	Not Specified	[3]
Various Candida species	Not Specified	<2	Not Specified	Not Specified	

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Biofilm Susceptibility

Candida albicans biofilms exhibit increased resistance to many antifungal agents. Aureobasidin A has been tested against these complex structures, with the data presented below.

Study Cohort	No. of Isolates	Biofilm MIC Range (µg/mL)	Biofilm MIC ₅₀ (µg/mL)	Biofilm MIC ₉₀ (µg/mL)	Reference
Clinical Candida species	92	Not Specified	8	≥64	
Clinical Candida isolates	118	Not Specified	Not Specified	Not Specified	

Experimental Protocols

The determination of Aureobasidin A's in vitro activity against *C. albicans* typically follows standardized methodologies to ensure reproducibility and comparability of data.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent and is outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.

Protocol Overview:

- **Preparation of Aureobasidin A:** A stock solution of Aureobasidin A is prepared, typically in a solvent like methanol, and then serially diluted to create a range of concentrations.
- **Inoculum Preparation:** *C. albicans* isolates are cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 5×10^2 to 2.5×10^3 cells/mL).
- **Assay Setup:** The diluted Aureobasidin A solutions and the fungal inoculum are added to the wells of a microtiter plate. Control wells (drug-free and inoculum-free) are included.
- **Incubation:** The microtiter plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).

- **MIC Determination:** The MIC is determined as the lowest concentration of Aureobasidin A that causes a significant inhibition of visible fungal growth compared to the drug-free control.

Checkerboard Assay for Synergy Testing

To evaluate the interaction between Aureobasidin A and other antifungal agents, a checkerboard assay is often employed.

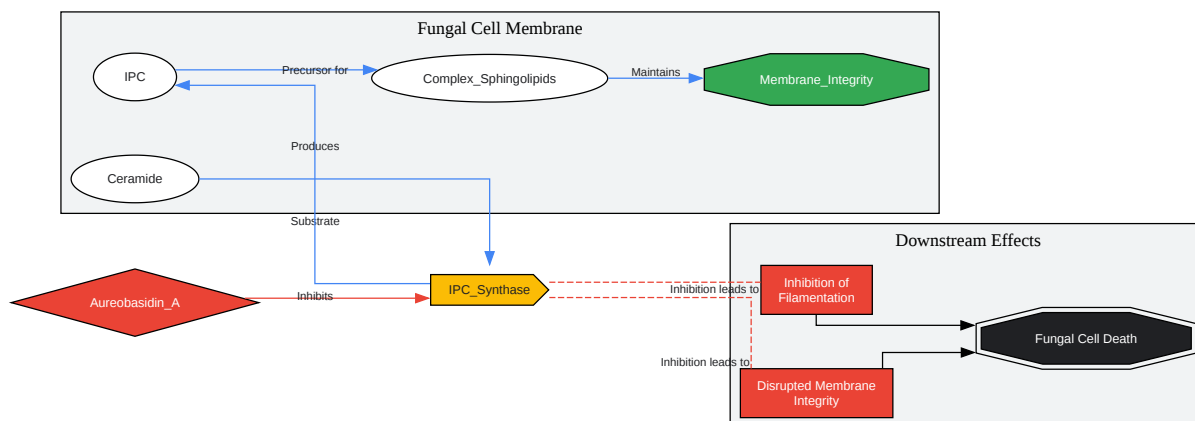
Protocol Overview:

- **Drug Dilutions:** Two drugs are serially diluted, one along the rows and the other along the columns of a microtiter plate.
- **Inoculation:** A standardized fungal inoculum is added to all wells.
- **Incubation:** The plate is incubated under appropriate conditions.
- **Analysis:** The growth in each well is assessed, and the Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the drug combination is synergistic, additive, indifferent, or antagonistic. A FICI of ≤ 0.5 is typically defined as synergy.

Visualizations: Mechanism and Workflows

Mechanism of Action of Aureobasidin A

Aureobasidin A exerts its antifungal effect by targeting a crucial enzyme in the sphingolipid biosynthesis pathway of fungi.



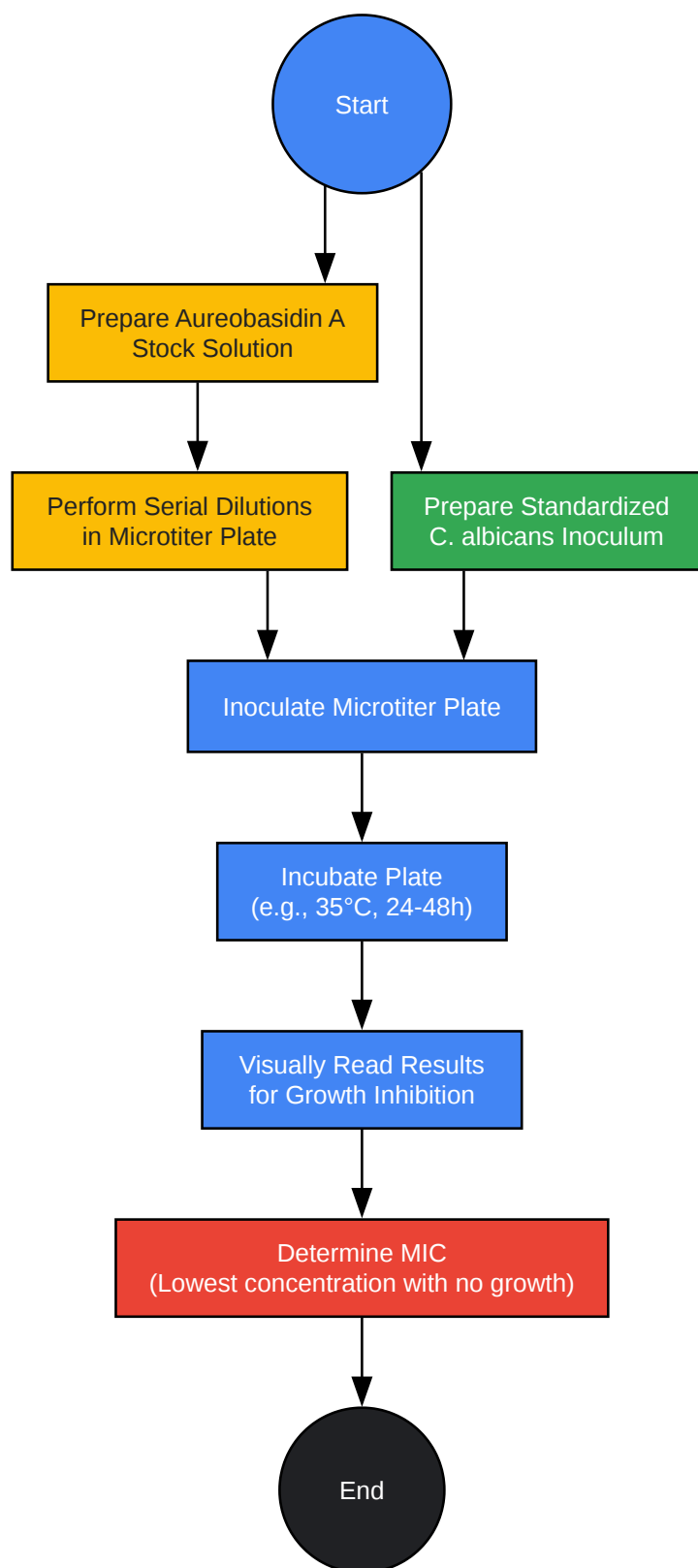
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Mechanism of Aureobasidin A against *C. albicans*.

Aureobasidin A specifically inhibits inositol phosphorylceramide (IPC) synthase, an enzyme essential for the synthesis of complex sphingolipids in fungi. This disruption of the sphingolipid biosynthetic pathway compromises the integrity of the fungal cell membrane and inhibits critical processes like filamentation, ultimately leading to cell death.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of Aureobasidin A against *Candida albicans* using the broth microdilution method.

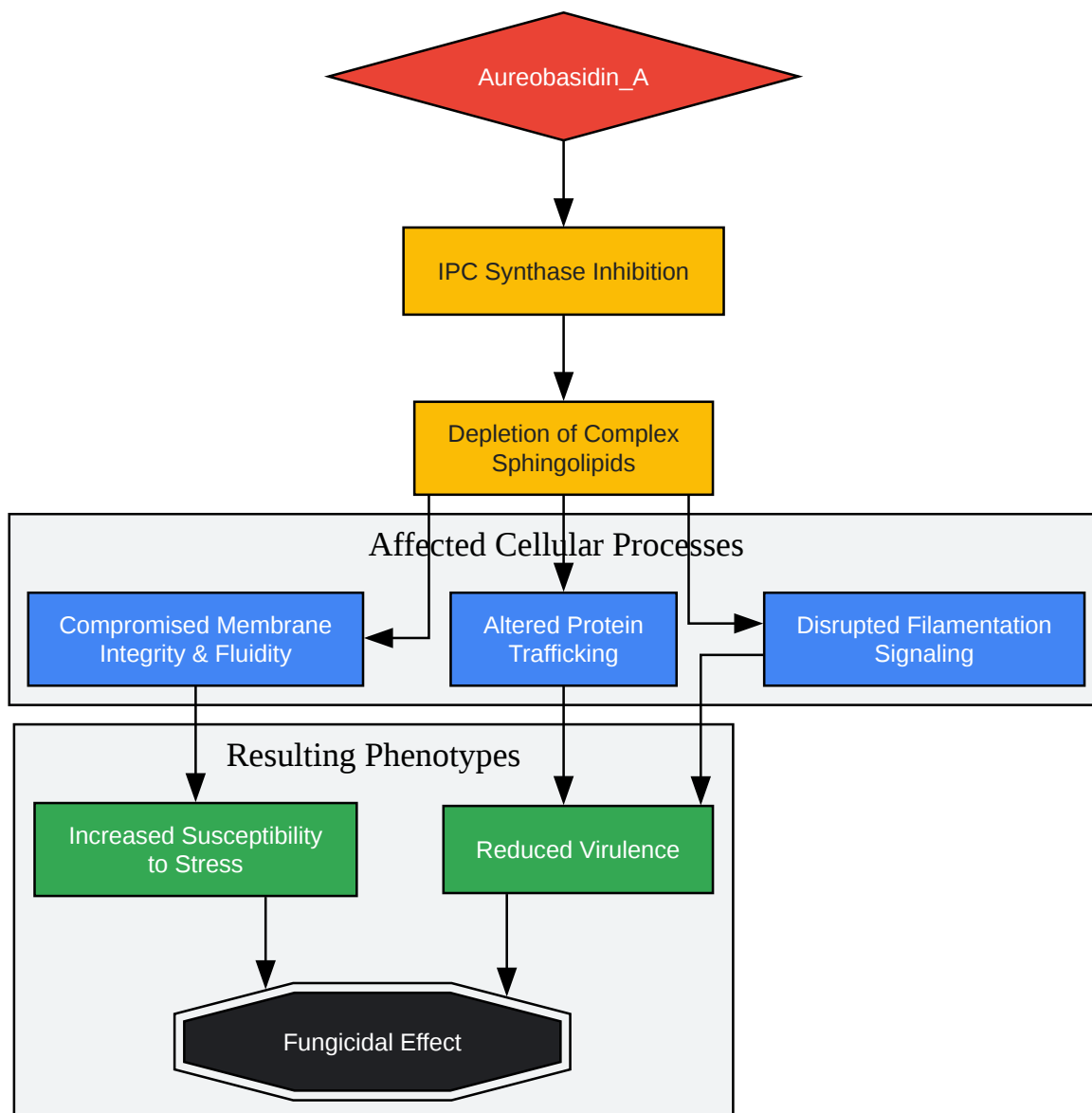


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Workflow for MIC determination via broth microdilution.

Signaling Pathway Consequences of IPC Synthase Inhibition

The inhibition of IPC synthase by Aureobasidin A has broader implications for fungal cell signaling and physiology beyond the immediate disruption of the cell membrane.



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